molecular formula C12H10F3N3O3S B1409432 N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide CAS No. 1858256-57-1

N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide

Cat. No.: B1409432
CAS No.: 1858256-57-1
M. Wt: 333.29 g/mol
InChI Key: KXAZFBWSPIDBHG-UHFFFAOYSA-N
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Description

N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with N-methyl-4-hydroxybenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal function. The pyrimidine ring can also bind to nucleic acids, interfering with DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide stands out due to its combination of a trifluoromethyl group and a pyrimidine ring, which imparts unique chemical properties. This combination is less common in similar compounds, making it a valuable molecule for research and development .

Biological Activity

N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and pyrimidinyl functionalities, which may contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.

The molecular formula of this compound is C13H11F3N2O3SC_{13}H_{11}F_3N_2O_3S. It is classified under the category of benzenesulfonamides, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H11F3N2O3SC_{13}H_{11}F_3N_2O_3S
Molecular Weight320.30 g/mol
CAS Number1257535-25-3
Storage TemperatureAmbient

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µM
Escherichia coli64 µM
Mycobacterium tuberculosis16 µM
Mycobacterium avium125 µM

The compound demonstrated potent activity against Mycobacterium tuberculosis with an MIC of 16 µM, indicating its potential as an antitubercular agent. Additionally, it showed moderate activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
HT-29 (Colon cancer)10.5
COLO-205 (Colon cancer)9.1
A549 (Lung cancer)15.0

The compound exhibited significant cytotoxicity against HT-29 and COLO-205 cell lines, with IC50 values of 10.5 µM and 9.1 µM, respectively. These results suggest that it may be a promising candidate for further development in cancer therapy .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory effects of this compound. Specifically, it has been tested as an inhibitor of various enzymes involved in disease pathways.

Table 3: Enzyme Inhibition Data

EnzymeInhibition (%) at 10 µM
VEGFR-285%
Carbonic Anhydrase75%

The compound showed high inhibition rates against VEGFR-2, a key target in cancer therapy, suggesting its potential role in antiangiogenic strategies .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamide derivatives found that this compound was among the most effective against resistant strains of Staphylococcus aureus, highlighting its clinical relevance in treating infections caused by resistant bacteria .
  • Cytotoxicity Assessment : In a comparative analysis of several benzenesulfonamide derivatives, this compound was identified as having superior cytotoxic effects on colon cancer cell lines compared to standard chemotherapeutic agents .

Properties

IUPAC Name

N-methyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3S/c1-16-22(19,20)9-4-2-8(3-5-9)21-11-17-7-6-10(18-11)12(13,14)15/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAZFBWSPIDBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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